

Application Notes and Protocols: Synthesis of 4-Chloro-2-nitropyridine

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Compound of Interest

Compound Name: 4-Chloro-2-nitropyridine

Cat. No.: B1350378

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Abstract This document provides a comprehensive, step-by-step protocol for the laboratory synthesis of **4-Chloro-2-nitropyridine**. This compound is a valuable intermediate in the development of various pharmaceuticals and agrochemicals.^{[1][2]} The protocol is based on the deoxygenation of 2-chloro-4-nitropyridine-1-oxide using phosphorus trichloride. Included are detailed safety and handling procedures, a list of materials and equipment, the experimental procedure, and expected results. This guide is intended for use by trained researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Profile and Properties

4-Chloro-2-nitropyridine is a solid at room temperature. Its key properties are summarized below for easy reference.

Property	Value	Reference
CAS Number	65370-42-5	[3]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	
Molecular Weight	158.54 g/mol	
Appearance	Solid	[4]
Melting Point	52-56 °C	

Safety, Handling, and Storage

Warning: This protocol involves hazardous materials and should only be performed by qualified personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

- Hazard Identification:
 - Harmful if swallowed, in contact with skin, or if inhaled.
 - Causes skin irritation and serious eye irritation.[\[5\]](#)
 - May cause respiratory irritation.[\[5\]](#)
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[\[6\]](#)
 - Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing to prevent skin exposure.[\[5\]](#)
 - Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[\[5\]](#)
- First-Aid Measures:
 - If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[\[5\]](#)
 - If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[\[5\]](#)
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[\[5\]](#)
 - If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor.[\[7\]](#)

- Storage:
 - Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
 - Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Reaction Principle

The synthesis of **4-Chloro-2-nitropyridine** is achieved through the deoxygenation of its N-oxide precursor, 2-chloro-4-nitropyridine-1-oxide. In this reaction, phosphorus trichloride (PCl_3) acts as the reducing agent, removing the oxygen atom from the pyridine nitrogen, thereby yielding the target compound. The reaction is typically carried out under reflux in an anhydrous solvent like chloroform.

Experimental Protocol

This protocol is adapted from established laboratory procedures.[4]

4.1. Materials and Reagents

Reagent	CAS No.	Molar Mass (g/mol)	Amount	Molar Eq.
2-chloro-4-nitropyridine-1-oxide	14432-16-7	174.54	1.70 g	1.0
Phosphorus trichloride (PCl ₃)	7719-12-2	137.33	4.2 mL	~5.0
Chloroform (anhydrous)	67-66-3	119.38	25 mL	-
Sodium bicarbonate (NaHCO ₃)	144-55-8	84.01	Saturated aq. solution	-
Sodium sulfate (Na ₂ SO ₄)	7757-82-6	142.04	As needed	-
Deionized Water	7732-18-5	18.02	As needed	-
Brine	-	-	As needed	-

4.2. Equipment

- Round-bottom flask (50 mL or 100 mL)
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Dropping funnel or syringe
- Separatory funnel
- Beakers and Erlenmeyer flasks
- Rotary evaporator

- Standard laboratory glassware and clamps

4.3. Step-by-Step Procedure

- Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 2-chloro-4-nitropyridine-1-oxide (1.70 g, 9.74 mmol) and anhydrous chloroform (25 mL).[4]
- Reagent Addition: At room temperature, slowly add phosphorus trichloride (4.2 mL, 48.7 mmol) to the solution.[4]
- Reflux: Heat the reaction mixture to reflux and maintain this temperature overnight with continuous stirring.[4]
- Work-up:
 - After the reaction is complete, allow the mixture to cool to room temperature.[4]
 - Carefully pour the reaction mixture onto ice in a beaker.[4]
 - Basify the mixture to a pH of 7-8 using a saturated aqueous solution of sodium bicarbonate.[4]
- Extraction:
 - Transfer the mixture to a separatory funnel and extract the aqueous phase twice with chloroform.[4]
 - Combine the organic layers.[4]
- Purification:
 - Wash the combined organic phase sequentially with water and then with brine.[4]
 - Dry the organic layer over anhydrous sodium sulfate.[4]
 - Filter off the drying agent and concentrate the filtrate using a rotary evaporator.[4]

- Final Product: Dry the resulting solid under high vacuum to afford **4-Chloro-2-nitropyridine**.
[\[4\]](#)

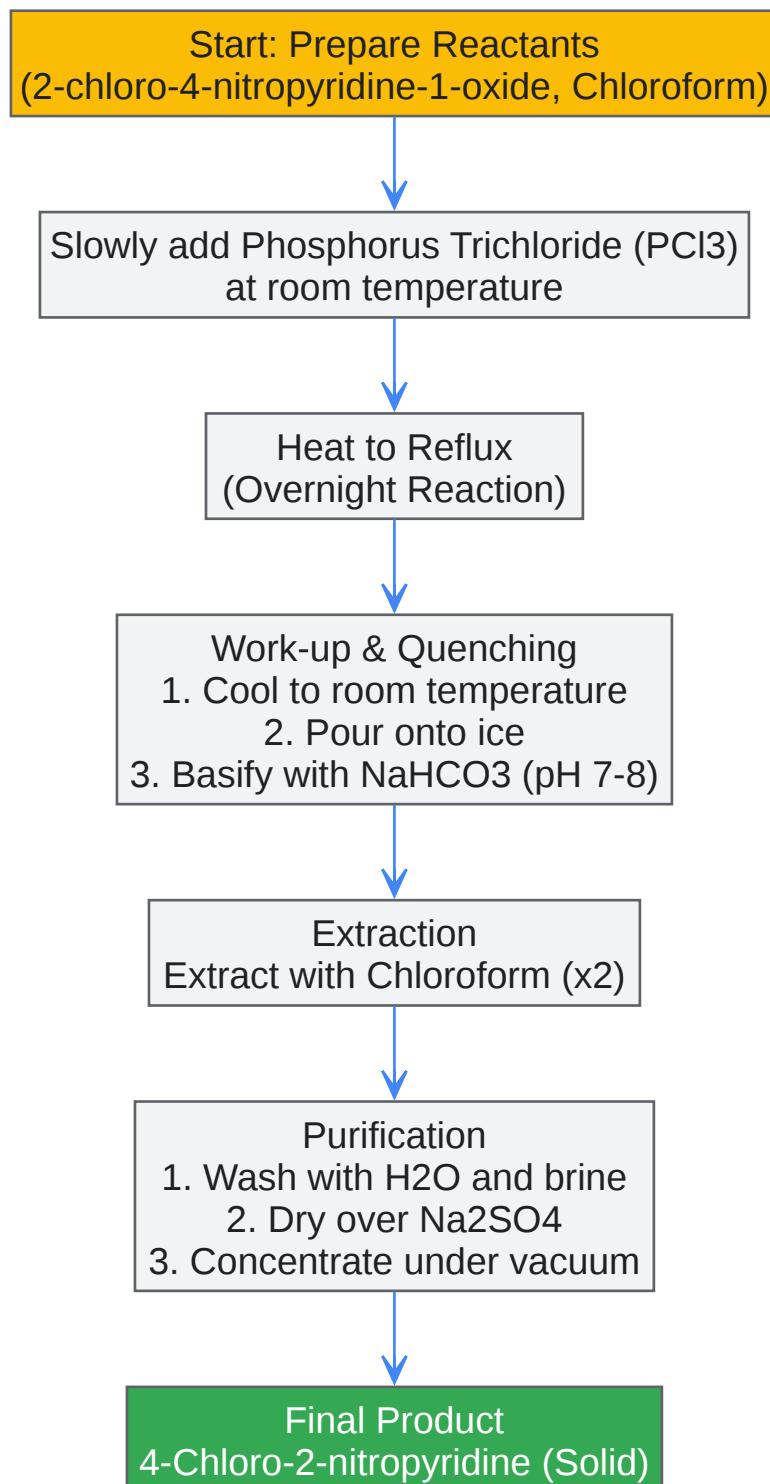
Data Presentation and Expected Results

The following table summarizes the expected outcome of the synthesis.

Parameter	Expected Value	Reference
Product	4-Chloro-2-nitropyridine	[4]
Physical Form	Solid	[4]
Yield	~1.2 g (~78%)	[4]
Melting Point	52-56 °C	

Visualization

The following diagram illustrates the experimental workflow for the synthesis of **4-Chloro-2-nitropyridine**.

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Caption: Synthesis Workflow for **4-Chloro-2-nitropyridine**.

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